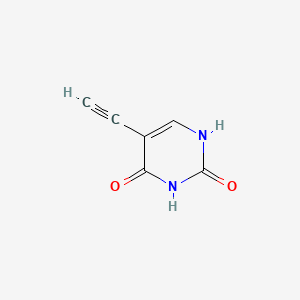
Eniluracil
描述
Eniluracil is an orally active dihydropyrimidine dehydrogenase (DPD) inhibitor. It is designed to enhance the activity of chemotaxic agents and is under investigation for the treatment of cancer in combination with 5-fluorouracil (5-FU) . It has received Orphan Drug status from the FDA for the treatment of hepatocellular cancer in combination with fluoropyrimidines (including 5-FU) .
Synthesis Analysis
The process research and development of a three-stage route to eniluracil is described. A Sonogashira coupling between 5-iodouracil and trimethylsilylacetylene was used to synthesize 5-(2-trimethylsilylethynyl)uracil on a >60 kg scale. Sodium hydroxide deprotection and acidification with acetic acid completed the synthesis of eniluracil in high yield and quality .Molecular Structure Analysis
Eniluracil has a chemical formula of C6H4N2O2 and an average weight of 136.1082 . Its structure includes a small molecule group .Chemical Reactions Analysis
Eniluracil is an inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting enzyme in the metabolism of 5-fluorouracil, a widely used anti-cancer drug .Physical And Chemical Properties Analysis
Eniluracil is a small molecule with a chemical formula of C6H4N2O2 . More detailed physical and chemical properties are not available in the search results.科学研究应用
Application in Cancer Chemotherapy
- Summary of Application: Eniluracil is used in cancer chemotherapy, specifically in enhancing the effectiveness of the chemotherapeutic drug 5-fluorouracil (5-FU) . It is an effective mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the first enzyme in the catabolic pathway of 5-FU . By temporarily eliminating this prevalent enzyme, Eniluracil provides predictable dosing of 5-FU and enables oral administration of 5-FU to replace intravenous bolus and continuously infused dosing .
- Methods of Application: Eniluracil is administered orally to patients undergoing chemotherapy treatment .
- Results or Outcomes: The use of Eniluracil in chemotherapy has been found to enhance the effectiveness of 5-FU, making the treatment more predictable and manageable for patients .
Application in PET Studies of 5-Fluorouracil Pharmacokinetics
- Summary of Application: Eniluracil is used to enhance PET studies of 5-fluorouracil (5-FU) pharmacokinetics . It improves tumor visualization in PET images .
- Methods of Application: In the study, anesthetized rats bearing a subcutaneous rat colorectal tumor were given Eniluracil or placebo and injected intravenously 1 hour later with [18F]FU . Dynamic PET image sequences were obtained 0–2 hours after injection .
- Results or Outcomes: Eniluracil improved tumor visualization in PET images . With Eniluracil, tumor standardized uptake values increased from 0.72 ± 0.06 to 1.57 ± 0.20 . Tumor uptake increased by factors of 2 or more relative to plasma, bone, liver, and kidney .
Application in Advanced Breast Cancer Treatment
- Summary of Application: Eniluracil is used in the treatment of advanced breast cancer . It is administered in combination with fluorouracil (5-FU) to patients who are refractory to anthracyclines and taxanes .
- Methods of Application: Eniluracil (10 mg/m2) and fluorouracil (1 mg/m2) are taken orally twice daily for 28 days of each 35-day treatment course .
- Results or Outcomes: In a study, 106 patients received treatment. The objective tumor response rate in the intent-to-treat population was 18%, including three complete responses . The response rate was similar in both strata: 19% in the anthracycline-refractory and 16% in the anthracycline-and taxane-refractory stratum . The overall median duration of response was 23.6 weeks .
Application in Hepatocellular Cancer Treatment
- Summary of Application: Eniluracil has received Orphan Drug status from the FDA for the treatment of hepatocellular cancer in combination with fluoropyrimidines (including 5-FU) .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Eniluracil is administered orally in combination with 5-FU, similar to its use in other cancer treatments .
Application in Pancreatic Cancer Treatment
- Summary of Application: Eniluracil is under clinical development by Processa Pharmaceuticals and currently in Phase I for Pancreatic Cancer .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Eniluracil is administered orally in combination with 5-FU, similar to its use in other cancer treatments .
Application in Various Cancer Types
- Summary of Application: Eniluracil is being developed by Adherex to enhance the therapeutic value and effectiveness of 5-fluorouracil (5-FU), one of the world’s most widely-used oncology agents . 5-FU is often first or second line therapy for a variety of cancers including colorectal, breast, gastric, head and neck, ovarian and basal cell cancer of the skin .
- Methods of Application: Eniluracil is likely administered orally in combination with 5-FU .
未来方向
Eniluracil is under clinical development by Processa Pharmaceuticals and is currently in Phase I for Pancreatic Cancer . It is also under development for the treatment of metastatic breast cancer, metastatic colorectal cancer, hepatocellular carcinoma, and pancreatic cancer . The future directions of Eniluracil will depend on the results of these ongoing clinical trials.
属性
IUPAC Name |
5-ethynyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZGNYDSEBIJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208696 | |
| Record name | Eniluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Normally, 5-FU is rapidly broken down in the body by an enzyme known as dihydropyrimidine dehydrogenase (DPD). Eniluracil irreversibly inhibits DPD, thereby substantially slowing the breakdown of 5-FU and prolonging exposure of the tumor cells to the drug. | |
| Record name | Eniluracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03516 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Eniluracil | |
CAS RN |
59989-18-3 | |
| Record name | Eniluracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59989-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eniluracil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059989183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eniluracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03516 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eniluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENILURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2W0W5XIU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


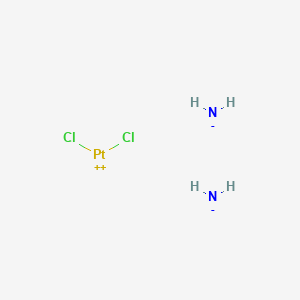
![N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine](/img/structure/B1684306.png)
![N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide](/img/structure/B1684308.png)
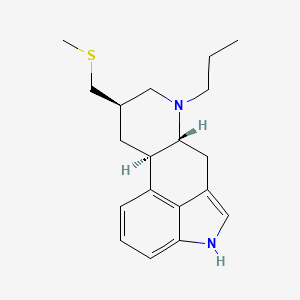
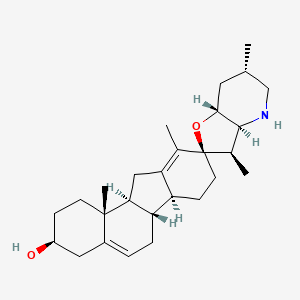
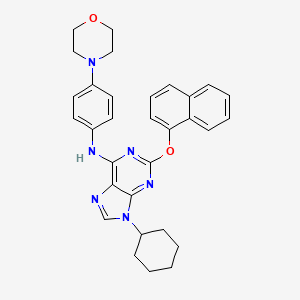
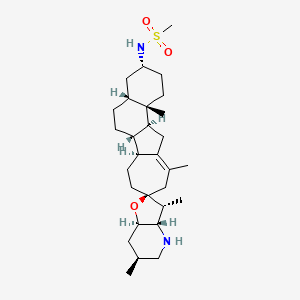
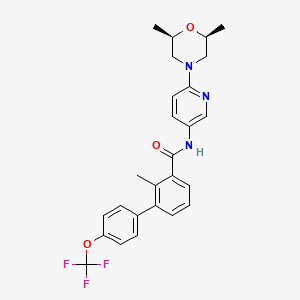
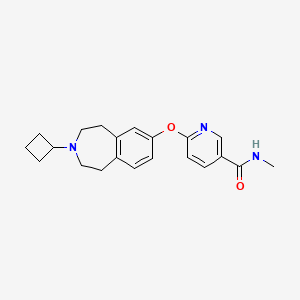
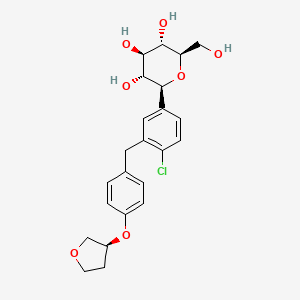
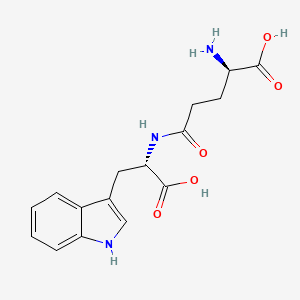
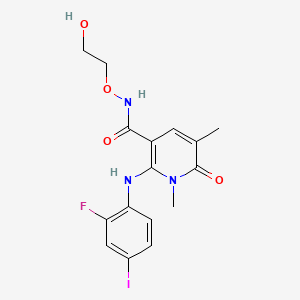
![5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine](/img/structure/B1684323.png)
![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1684324.png)